Lipophilicity Advantage: XLogP3 / LogP Comparison of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione vs. Non-Halogenated and Mono-Halogenated Analogs
The target compound exhibits an XLogP3 of 4.8 (PubChem) and a vendor-reported LogP of 4.94 (Leyan), which is substantially higher than that of the non-halogenated dibenzyl analog 3,3-dibenzyl-2,4-pentanedione (ACD/LogP 3.39) and the mono-chloro analog 3-(4-chlorobenzyl)-2,4-pentanedione (LogP 2.68) . The introduction of two chlorine atoms thus increases lipophilicity by approximately 1.4–1.6 log units relative to the dibenzyl compound and by approximately 2.2 log units relative to the mono-chlorobenzyl compound. Acetylacetone (parent diketone) is substantially less lipophilic (LogP ~0.4).
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 (PubChem); LogP = 4.94 (vendor predicted) |
| Comparator Or Baseline | 3,3-Dibenzyl-2,4-pentanedione: ACD/LogP = 3.39; 3-(4-Chlorobenzyl)-2,4-pentanedione: LogP = 2.68; Acetylacetone: LogP ≈ 0.4 |
| Quantified Difference | ΔLogP = +1.4 to +1.6 vs. dibenzyl analog; +2.2 vs. mono-chloro analog; +4.4 vs. acetylacetone |
| Conditions | Computed/predicted LogP values from authoritative databases (PubChem XLogP3, ACD/Labs Percepta, Chemsrc) |
Why This Matters
Higher lipophilicity translates to enhanced membrane permeability in cell-based assays and altered environmental fate (e.g., higher bioaccumulation potential), making this compound the preferred choice when high LogP is a design requirement.
